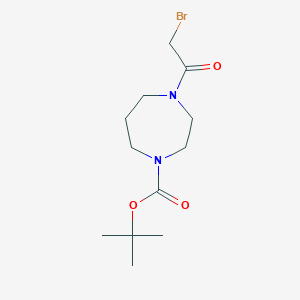

1-Boc-4-bromoacetyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Dioxadrol kann über verschiedene synthetische Wege hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 2,2-Diphenyl-1,3-dioxolan mit Piperidin unter bestimmten Bedingungen . Die industriellen Produktionsverfahren für Dioxadrol sind nicht allgemein dokumentiert, aber die Laborsynthese beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern.

Analyse Chemischer Reaktionen

Dioxadrol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Dioxadrol kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Reduktion von Dioxadrol kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.

Substitution: Dioxadrol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Wissenschaftliche Forschungsanwendungen

Dioxadrol wurde ausgiebig auf seine pharmakologischen Eigenschaften untersucht. Es hat in Tiermodellen eine Phencyclidin-ähnliche Aktivität gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der NMDA-Rezeptor-Antagonisierung macht Seine einzigartige Struktur und sein Aktivitätsprofil machen es zu einem interessanten Thema für die Erforschung dissoziativer Anästhetika und deren Auswirkungen auf das zentrale Nervensystem .

Wirkmechanismus

Dioxadrol entfaltet seine Wirkung durch Antagonisierung des NMDA-Rezeptors, einer Art Glutamatrezeptor im Gehirn. Durch die Blockierung des NMDA-Rezeptors hemmt Dioxadrol die durch Glutamat vermittelte exzitatorische Neurotransmission, was zu dissoziativen und anästhetischen Effekten führt . Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören die NMDA-Rezeptor-Untereinheiten, die für die synaptische Plastizität und die Gedächtnisfunktion entscheidend sind .

Wirkmechanismus

Dioxadrol exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking the NMDA receptor, dioxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to dissociative and anesthetic effects . The molecular targets involved in this mechanism include the NMDA receptor subunits, which are critical for synaptic plasticity and memory function .

Vergleich Mit ähnlichen Verbindungen

Dioxadrol ist strukturell und funktionell anderen dissoziativen Anästhetika wie Phencyclidin (PCP) und Ketamin ähnlich. Es ist einzigartig in seiner spezifischen Bindungsaffinität und seinem Aktivitätsprofil. Zu ähnlichen Verbindungen gehören:

Phencyclidin (PCP): Bekannt für seine starken dissoziativen und halluzinogenen Wirkungen.

Ketamin: Weit verbreitet als Anästhetikum und für seine Antidepressiva-Eigenschaften.

Etoxadrol: Eine verwandte Verbindung, die zusammen mit Dioxadrol entwickelt, aber ebenfalls wegen Nebenwirkungen eingestellt wurde

Die einzigartige Struktur und Rezeptoraffinität von Dioxadrol machen es trotz seiner eingestellten klinischen Anwendung zu einer wertvollen Verbindung für die Forschung.

Biologische Aktivität

1-Boc-4-bromoacetyl-1,4-diazepane (CAS No. 112257-14-4) is a diazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromoacetyl group, which may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromoacetyl group may facilitate covalent bonding with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines. The compound was tested on HeLa and A549 cells, showing IC50 values of approximately 15 µM and 20 µM respectively. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromoacetyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-6-4-5-14(7-8-15)10(16)9-13/h4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDGYKRDSJZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590238 |

Source

|

| Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-14-4 |

Source

|

| Record name | tert-Butyl 4-(bromoacetyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.